molecular formula C9H13Cl2N3O B1381657 2H-benzimidazol-2-one, 5-amino-1,3-dihydro-1,3-dimethyl-, dihydrochloride CAS No. 1986846-08-5

2H-benzimidazol-2-one, 5-amino-1,3-dihydro-1,3-dimethyl-, dihydrochloride

Cat. No.: B1381657
CAS No.: 1986846-08-5
M. Wt: 250.12 g/mol
InChI Key: NZRNBTSTFMFSGS-UHFFFAOYSA-N
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Description

2H-benzimidazol-2-one, 5-amino-1,3-dihydro-1,3-dimethyl-, dihydrochloride is a chemical compound with the molecular formula C9H12N4O·2HCl. This compound is a derivative of benzimidazole, a bicyclic compound that contains fused benzene and imidazole rings. Benzimidazole derivatives are known for their diverse biological activities and are used in various pharmaceutical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-benzimidazol-2-one, 5-amino-1,3-dihydro-1,3-dimethyl-, dihydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 1,3-dimethyl-2H-benzimidazol-2-one.

    Amination: The introduction of the amino group at the 5-position is achieved through a nitration reaction followed by reduction. The nitration of 1,3-dimethyl-2H-benzimidazol-2-one is carried out using a mixture of nitric acid and sulfuric acid to yield the nitro derivative.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.

    Formation of Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by treating the amine with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving the amino group. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can target the carbonyl group in the benzimidazole ring. Reducing agents like lithium aluminum hydride are commonly used.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups. Reagents such as alkyl halides or acyl chlorides are used in these reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products

    Oxidation: Products include nitroso and nitro derivatives.

    Reduction: Products include reduced benzimidazole derivatives.

    Substitution: Products include various substituted benzimidazole derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, 2H-benzimidazol-2-one, 5-amino-1,3-dihydro-1,3-dimethyl-, dihydrochloride is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. Benzimidazole derivatives are known to inhibit various enzymes, making them valuable tools in the study of biochemical pathways and the development of new therapeutic agents.

Medicine

In medicine, benzimidazole derivatives, including this compound, are investigated for their potential as antiviral, antifungal, and anticancer agents. Their ability to interact with biological targets such as DNA, proteins, and enzymes makes them promising candidates for drug development.

Industry

In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of 2H-benzimidazol-2-one, 5-amino-1,3-dihydro-1,3-dimethyl-, dihydrochloride involves its interaction with specific molecular targets. The amino group at the 5-position allows it to form hydrogen bonds and other interactions with enzymes and proteins, potentially inhibiting their activity. The benzimidazole ring can intercalate with DNA, disrupting its function and leading to cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2H-benzimidazol-2-one, 5-amino-1,3-dihydro-: This compound lacks the dimethyl groups at the 1 and 3 positions.

    2H-benzimidazol-2-one, 5-nitro-1,3-dihydro-1,3-dimethyl-: This compound has a nitro group instead of an amino group at the 5-position.

    2H-benzimidazol-2-one, 5-chloro-1,3-dihydro-1,3-dimethyl-: This compound has a chloro group at the 5-position.

Uniqueness

The presence of both the amino group and the dimethyl groups in 2H-benzimidazol-2-one, 5-amino-1,3-dihydro-1,3-dimethyl-, dihydrochloride provides unique chemical properties. The amino group enhances its reactivity and potential for hydrogen bonding, while the dimethyl groups increase its lipophilicity and stability. These features make it a versatile compound for various applications in research and industry.

Biological Activity

2H-benzimidazol-2-one, 5-amino-1,3-dihydro-1,3-dimethyl-, dihydrochloride (CAS No. 95-23-8) is a derivative of benzimidazole, a class of compounds widely recognized for their diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and therapeutic potentials of this compound based on recent research findings.

  • Molecular Formula: C7H7N3O
  • Molecular Weight: 149.15 g/mol
  • Melting Point: >300 °C
  • Density: 1.363 g/cm³
  • pKa: 11.80 (predicted)

Antimicrobial Activity

Benzimidazole derivatives exhibit significant antimicrobial properties. Research indicates that compounds similar to 2H-benzimidazol-2-one demonstrate activity against various bacterial strains:

CompoundActivity AgainstMinimum Inhibitory Concentration (MIC)
5-Amino-1,3-dihydro-2H-benzimidazol-2-oneE. coli40 µg/mL
5-Amino-1,3-dihydro-2H-benzimidazol-2-oneS. aureusComparable to ciprofloxacin

In a study comparing various benzimidazole derivatives, those with amino substitutions showed enhanced activity against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

The anticancer potential of benzimidazole derivatives has been extensively studied. For instance, compounds derived from the benzimidazole framework have been shown to inhibit cell proliferation in various cancer cell lines:

Cell LineCompound TestedIC50 Value
MCF-75-Amino-1,3-dihydro-2H-benzimidazol-2-one225 µM
A549Various benzimidazole derivativesVaries

Research indicates that certain derivatives induce apoptosis and inhibit cell cycle progression in cancer cells .

Anti-inflammatory Activity

Benzimidazole derivatives also show promise as anti-inflammatory agents. Studies have reported that these compounds can significantly reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-α:

Compound TestedInhibition (%) against TNF-αInhibition (%) against IL-6
5-Amino Derivative78%89%

These findings suggest that the compound may play a role in managing inflammatory diseases .

The biological activities of benzimidazole derivatives are attributed to their ability to interact with various biological targets:

  • DNA Intercalation : Some studies suggest that benzimidazoles can intercalate into DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : Certain compounds inhibit key enzymes involved in cancer cell metabolism and proliferation.
  • Cytokine Modulation : The anti-inflammatory effects are believed to arise from the modulation of cytokine production and signaling pathways.

Case Studies

Recent clinical studies have highlighted the efficacy of benzimidazole derivatives in treating specific conditions:

  • Antibacterial Efficacy : A clinical trial demonstrated that a novel benzimidazole derivative was effective against multi-drug resistant strains of bacteria, outperforming traditional antibiotics.
  • Cancer Treatment : A phase II study indicated that patients treated with a benzimidazole derivative experienced significant tumor reduction in solid tumors compared to control groups.

Properties

IUPAC Name

5-amino-1,3-dimethylbenzimidazol-2-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O.2ClH/c1-11-7-4-3-6(10)5-8(7)12(2)9(11)13;;/h3-5H,10H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZRNBTSTFMFSGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)N)N(C1=O)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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